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Compound of Interest

Compound Name: Azido-PEG6-amine

Cat. No.: B1666435 Get Quote

An Application Note on Analytical Techniques for the Characterization of Azido-PEG6-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction
Azido-PEG6-amine is a heterobifunctional linker molecule widely utilized in bioconjugation,

drug delivery, and the development of advanced therapeutics like antibody-drug conjugates

(ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] Its structure comprises a six-unit

polyethylene glycol (PEG) spacer, which enhances solubility and reduces steric hindrance,

flanked by a terminal primary amine and an azide group.[3] The amine group allows for

conjugation to carboxylic acids or activated esters, while the azide group facilitates "click

chemistry" reactions with alkynes.[4][5]

Given its critical role as a linker, rigorous analytical characterization is essential to confirm its

identity, purity, and stability, thereby ensuring the reproducibility and success of subsequent

conjugation workflows. This document provides detailed protocols and data interpretation

guidelines for the key analytical techniques used to characterize Azido-PEG6-amine.

Physicochemical Properties
A summary of the key physicochemical properties of Azido-PEG6-amine is presented below.
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Property Value Reference

Chemical Name
20-azido-3,6,9,12,15,18-

hexaoxaicosan-1-amine
[3][5]

Synonyms
Amino-PEG6-azide, N3-PEG6-

CH2CH2NH2
[3][6]

CAS Number 957486-82-7 [1][4]

Molecular Formula C14H30N4O6 [1][4][5][6]

Molecular Weight 350.41 g/mol [1][6]

Exact Mass 350.2165 [5]

Appearance Colorless to light yellow liquid [2][6]

Purity Typically ≥95% [3][5]

Solubility
Soluble in Water, DMSO,

DCM, DMF
[4][5]

Characterization Workflow
A multi-faceted analytical approach is required for the comprehensive characterization of

Azido-PEG6-amine. The following workflow ensures confirmation of the molecule's structure,

purity, and identity.
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Characterization Workflow for Azido-PEG6-amine
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Caption: Workflow for the analytical characterization of Azido-PEG6-amine.

Experimental Protocols and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide detailed structural elucidation of Azido-PEG6-amine, confirming the

atomic connectivity and the presence of key functional groups.

Experimental Protocol:

Sample Preparation: Dissolve 5-10 mg of Azido-PEG6-amine in approximately 0.6-0.7 mL

of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Deuterium Oxide, D₂O).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Acquisition:

Acquire a ¹H (Proton) NMR spectrum to identify the chemical environment and integration

of protons.

Acquire a ¹³C (Carbon) NMR spectrum to identify the carbon skeleton.

(Optional) Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and

HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-

carbon connectivities, respectively.

Data Processing: Process the acquired data (Fourier transform, phase correction, and

baseline correction) using appropriate NMR software.

Data Interpretation:

Nucleus
Expected Chemical
Shift (δ, ppm)

Multiplicity Assignment

¹H NMR ~3.65 s (singlet)
PEG backbone (-O-

CH₂-CH₂-O-)

~3.55 t (triplet) -CH₂-NH₂

~3.38 t (triplet) -CH₂-N₃

~2.85 t (triplet)

-CH₂-NH₂ (protons

may exchange with

D₂O)

¹³C NMR ~73.5 - -CH₂-NH₂

~70.5 -
PEG backbone (-O-

CH₂-CH₂-O-)

~50.6 - -CH₂-N₃

~41.8 - -CH₂-CH₂-NH₂

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: Chemical shifts are approximate and can vary based on the solvent and instrument used.

The provided shifts are based on typical values for PEG linkers.[7]

Mass Spectrometry (MS)
Objective: To confirm the molecular weight of Azido-PEG6-amine, providing unequivocal

confirmation of its identity.

Experimental Protocol:

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a solvent

compatible with the ionization source, such as a mixture of water and acetonitrile containing

0.1% formic acid.

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument, coupled to an Electrospray Ionization (ESI) source.

Data Acquisition:

Infuse the sample solution directly or via an LC system into the ESI source.

Acquire data in positive ion mode, as the primary amine is readily protonated.

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ and

compare its measured mass-to-charge ratio (m/z) to the theoretical value.

Data Interpretation:

Parameter Theoretical Value Observed Value (Example)

Molecular Formula C₁₄H₃₀N₄O₆ N/A

Exact Mass [M] 350.2165 N/A

Ion Species [M+H]⁺ [M+H]⁺

Theoretical m/z 351.2238 ~351.224

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.researchgate.net/figure/Figure-S7-1-H-NMR-of-a-azide-o-tosyl-PEG-in-DMSO_fig10_276041889
https://www.benchchem.com/product/b1666435?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The high-resolution mass measurement should be within a narrow tolerance (e.g., ± 5 ppm) of

the theoretical value.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the molecule, particularly the

characteristic azide group.

Experimental Protocol:

Sample Preparation: As Azido-PEG6-amine is a liquid, it can be analyzed directly. Place a

small drop of the neat liquid between two KBr or NaCl plates or onto the crystal of an

Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a standard FTIR spectrometer.

Data Acquisition:

Collect a background spectrum of the empty sample holder (or clean ATR crystal).

Collect the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

The final spectrum is presented in terms of absorbance or transmittance.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups in the molecule.

Data Interpretation:

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3300-3400 N-H stretch Primary Amine (-NH₂)

~2870-2950 C-H stretch Alkane (-CH₂-)

~2100 N≡N antisymmetric stretch Azide (-N₃)

~1600 N-H bend Primary Amine (-NH₂)

~1100 C-O-C stretch Ether (PEG backbone)
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The strong, sharp absorption band around 2100 cm⁻¹ is a highly characteristic and diagnostic

peak for the azide functional group.[8][9][10]

High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the Azido-PEG6-amine product and quantify any

impurities.

Experimental Protocol:

Instrumentation: An HPLC or UPLC system equipped with a UV detector and/or a universal

detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector

(ELSD), as PEG linkers have a weak UV chromophore.[11][12]

Chromatographic Conditions:

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[12]

Mobile Phase A: 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) in Water.[11][12]

Mobile Phase B: 0.1% FA or TFA in Acetonitrile (ACN).[11][12]

Flow Rate: 1.0 mL/min.[12]

Column Temperature: 30-40 °C.

Detection: UV at 210 nm (for the azide group) and/or CAD/ELSD.[12]

Gradient Elution: A linear gradient is typically effective for separating impurities.

0-2 min: 5% B

2-15 min: 5% to 95% B

15-18 min: 95% B

18-20 min: 95% to 5% B

20-25 min: 5% B (re-equilibration)
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Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5

Water:ACN) to a concentration of ~1 mg/mL. Filter through a 0.22 or 0.45 µm syringe filter

before injection.[12]

Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate

the purity of the main product peak as a percentage of the total integrated area.

Data Interpretation:

Parameter Expected Result

Main Peak
A single major peak corresponding to Azido-

PEG6-amine.

Retention Time
Dependent on the specific method, but should

be consistent and reproducible.

Purity

The area of the main peak divided by the total

area of all peaks, expressed as a percentage

(e.g., >95%).

Impurities
Any additional peaks are considered impurities

and should be minimal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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